An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally related analogs to provide a predictive understanding of its characteristics.
Core Chemical Properties
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a keto-ester with a phenyl group attached to a cyclohexanone ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₃ | [1][2] |
| Molecular Weight | 232.27 g/mol | [1][2] |
| CAS Number | 75945-90-3 | [3] |
| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis and Experimental Protocols
General Synthetic Workflow for 4-Arylcyclohexenone Derivatives
Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.
Representative Experimental Protocol: Synthesis of a 4-Arylcyclohexanone Derivative
The following is a representative protocol for the synthesis of a related 4-arylcyclohexanone derivative, which can be adapted for the synthesis of methyl 4-oxo-1-phenylcyclohexanecarboxylate.
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Reaction Setup: A solution of an appropriate arylacetaldehyde and methyl vinyl ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Base Addition: A catalytic amount of a base (e.g., sodium ethoxide) is added to the solution to initiate the Michael addition.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-arylcyclohexanone derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methyl ester protons as a singlet around 3.7 ppm, and a series of multiplets for the cyclohexanone ring protons.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ketone carbonyl carbon around 208-212 ppm, the ester carbonyl carbon around 170-175 ppm, signals for the aromatic carbons, the methoxy carbon of the ester group around 52 ppm, and signals for the aliphatic carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups. A strong absorption band around 1715 cm⁻¹ would correspond to the C=O stretching of the ketone, and another strong band around 1735 cm⁻¹ would be indicative of the C=O stretching of the methyl ester.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.27 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the cyclohexanone ring.
Caption: Workflow for spectroscopic characterization of an organic compound.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of methyl 4-oxo-1-phenylcyclohexanecarboxylate is not currently available. However, the broader classes of compounds to which it belongs, namely phenylcyclohexanones and cyclohexanecarboxylates, have been reported to exhibit a range of biological activities.
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Antimicrobial Activity: Derivatives of cyclohexanecarboxylic acid have shown activity against various bacterial strains.
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Anti-inflammatory Activity: Some cyclohexanone derivatives have been investigated for their anti-inflammatory properties.
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Anticancer Activity: The 4-arylcyclohexanone scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the development of anticancer agents.
The presence of the keto-ester functionality and the phenylcyclohexanone core in methyl 4-oxo-1-phenylcyclohexanecarboxylate suggests that it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. Further research is warranted to explore its potential therapeutic applications.
Proposed Research Workflow for Biological Activity Screening
Caption: Proposed workflow for the biological evaluation of the target compound.
